N-Nitroaniline

概要

説明

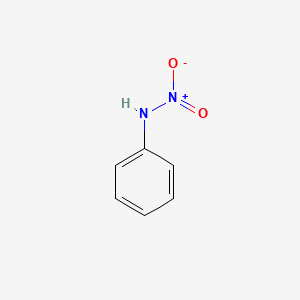

N-Nitroaniline (CAS: 5488-81-3, 645-55-6, 29757-24-2) is a nitro-substituted aromatic amine with the molecular formula C₆H₆N₂O₂ and an average molecular mass of 138.126 g/mol . Its structure consists of an aniline backbone (benzene ring with an amino group) where the nitro group (-NO₂) is directly bonded to the nitrogen atom, distinguishing it from positional isomers like o-, m-, and p-nitroaniline. This compound is identified by synonyms such as N-Nitroaminobenzene and Benzenamine, N-nitro and is registered under ChemSpider ID 55135 . The compound has been studied for its role in molecular crystals, particularly in induced Raman spectroscopy (IRS) research, where its crystalline properties and spectral characteristics are notable .

科学的研究の応用

Pharmaceutical Applications

N-Nitroaniline derivatives are utilized in the pharmaceutical industry for the synthesis of various drugs. These compounds often serve as intermediates in the production of analgesics, anti-inflammatory agents, and other therapeutic drugs. For instance, derivatives of this compound have been studied for their potential in developing new anti-cancer agents due to their ability to interact with biological systems effectively .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that specific this compound derivatives exhibited significant cytotoxicity against cancer cell lines. The research highlighted the importance of structural modifications in enhancing the efficacy of these compounds as potential therapeutic agents .

Material Science Applications

This compound is also explored in materials science, particularly in the development of piezoelectric and electro-optical materials. For example, N,N-dimethyl-4-nitroaniline has been embedded in polymer matrices to improve mechanical properties and enhance piezoelectric responses. Such materials are promising for applications in sensors and energy harvesting devices .

Table 1: Properties of N,N-Dimethyl-4-Nitroaniline Embedded Polymers

| Property | Value |

|---|---|

| Piezoelectric Output Voltage | High (specific values not disclosed) |

| Young's Modulus | 55 MPa |

| Tensile Strength | 2.8 MPa |

Environmental Applications

This compound is recognized for its role in environmental remediation, particularly in the degradation of pollutants. Its chemical reduction has been extensively studied as a method for removing nitroanilines from wastewater, utilizing various nanocatalytic systems such as silver and gold nanoparticles .

Case Study: Catalytic Degradation

Research has shown that using silver nanoparticles supported on chitosan biopolymeric matrices effectively degrades nitroanilines in aqueous systems. This method highlights the potential for transforming toxic pollutants into less harmful substances through advanced catalytic processes .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for photometric determination techniques. It can be used to measure concentrations of certain substances through colorimetric analysis, providing a reliable method for quantifying compounds in various samples .

Q & A

Q. Basic: What are the standard protocols for synthesizing N-nitroaniline derivatives, and how can purity be validated?

This compound derivatives are typically synthesized via nitration of aniline precursors under controlled acidic or alkaline conditions. For example, N-nitro-N-methylaniline is prepared by nitrating aniline followed by methylation without isolating intermediates . To validate purity:

- Use HPLC with UV detection (λ = 410 nm) to quantify isomers like o- and p-nitroaniline .

- Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) (e.g., deviations < 5 ppm between calculated and observed values) .

Q. Basic: How do spectroscopic techniques differentiate positional isomers like o- vs. p-nitroaniline?

- UV-Vis spectroscopy : p-Nitroaniline exhibits stronger absorbance at ~380 nm due to enhanced conjugation between the nitro and amino groups, whereas o-nitroaniline shows redshifted peaks from steric hindrance .

- ¹H NMR : p-Nitroaniline displays a singlet for the amino protons (δ 6.5–7.0 ppm), while o-nitroaniline shows splitting due to proximity to the nitro group .

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies (e.g., hemolytic anemia vs. testicular toxicity) often arise from dose-dependent effects and species-specific metabolic pathways . For example:

- In F344 rats, 170 mg/kg/day caused hemolytic anemia, while 15 mg/kg/day showed no effects .

- Mitigate contradictions by:

- Standardizing exposure routes (oral vs. dermal) .

- Incorporating in vitro hepatocyte assays to assess metabolic activation pathways .

| Toxicity Parameter | 15 mg/kg/day | 170 mg/kg/day |

|---|---|---|

| Hemoglobin Drop | None | 40% reduction |

| Testicular Atrophy | None | Severe |

| Data adapted from 28-day rat studies |

Q. Advanced: What methodological challenges arise in studying this compound’s nonlinear optical (NLO) properties?

NLO activity (e.g., second harmonic generation, SHG) depends on molecular alignment in host matrices . Key challenges include:

- Host-guest interactions : p-Nitroaniline in ALPO-5 molecular sieves achieves SHG 630× higher than pure crystals, but signal variability occurs due to sorbate misalignment .

- Solutions:

Q. Advanced: How do competing reaction pathways affect the synthesis of nitroso derivatives from this compound?

Nitrosation of this compound derivatives can lead to unintended byproducts via:

- N-Nitroso rearrangement : Acidic conditions (e.g., 5M HClO₄) may trigger nitro-to-nitroso group migration, altering product distribution .

- Mitigation strategies:

- Use low-temperature kinetic trapping (e.g., 40°C) to favor desired pathways .

- Monitor reactions in real-time with FT-IR to detect intermediates like nitrous acid (HNO₂) .

Q. Basic: What are the best practices for handling this compound’s mutagenic risks in lab settings?

- Containment : Use glove boxes for synthesis to prevent aerosol formation .

- Deactivation : Treat waste with 10% sodium hydroxide to hydrolyze nitro groups before disposal .

- Exposure monitoring : Quantify airborne levels via GC-MS with a detection limit < 0.1 ppm .

Q. Advanced: Why do computational models fail to predict this compound’s polarizability accurately?

Traditional models neglect charge-transfer contributions between functional groups. For example:

- Distributed polarizability analysis shows p-nitroaniline’s nitro group contributes 60% to total polarizability, but charge transfer between amino and nitro groups introduces ±15% variability .

- Refinement: Incorporate atom-in-molecule (AIM) partitioning to isolate localized vs. delocalized electronic effects .

類似化合物との比較

Comparison with Structural Isomers

N-Nitroaniline belongs to a family of nitroaniline derivatives, including three structural isomers differentiated by the nitro group's position on the benzene ring: ortho- (o-) , meta- (m-) , and para- (p-)nitroaniline .

Key Properties of Structural Isomers

Physical Properties :

- This compound exhibits distinct Raman spectral features due to its nitro group being attached to the nitrogen atom, influencing its crystalline structure .

- p-Nitroaniline has a higher melting point (~148°C) compared to m- and o-isomers due to its symmetrical para-substitution, enhancing intermolecular interactions .

- m-Nitroaniline is the primary product of aniline nitration under acidic conditions, reflecting its thermodynamic stability in meta-substitution .

Applications :

Comparison with N-Substituted Derivatives

This compound serves as a precursor for synthesizing alkyl-substituted derivatives, where the amino group’s hydrogen atoms are replaced by alkyl chains. These substitutions alter physicochemical properties and reactivity.

Examples of N-Substituted Derivatives

- Impact of Substituents: Increased Molecular Weight: Alkyl groups (e.g., ethyl, methyl) raise the molecular weight, affecting boiling/melting points. Solubility: N-substitution reduces polarity, enhancing solubility in non-polar solvents. For instance, NN-Dimethyl-2-nitroaniline is more soluble in dichloromethane than the parent compound . Reactivity: Methylation of this compound (to form N-Nitro-N-methylaniline) modifies its stability under acidic conditions, leading to rearrangements that yield o- and p-nitro-N-methylaniline isomers .

Spectroscopic and Chemical Behavior

- Raman Spectroscopy : this compound’s IRS profile is distinct, with studies highlighting its use as a reference in molecular crystal analyses .

- Stability :

- This compound is less thermally stable than p-nitroaniline, prone to decomposition under prolonged heating.

- p-Nitroaniline exhibits stability in standard conditions but is incompatible with strong oxidizers, posing explosion risks in fine dust form .

準備方法

Three-Step Synthesis via Acetanilide Intermediate

The most widely documented method for p-nitroaniline production involves a three-step sequence: acetylation of aniline , nitration of acetanilide , and hydrolytic deacetylation .

Acetylation of Aniline

Aniline undergoes acetylation using acetic anhydride in glacial acetic acid to form acetanilide. This step introduces a protective acetyl group, mitigating the ring-deactivating effects of the amine during subsequent nitration. The reaction proceeds via nucleophilic acyl substitution:

3\text{CO})2\text{O} \xrightarrow{\text{CH}3\text{COOH}} \text{Acetanilide} + \text{CH}3\text{COOH}

Typical conditions involve refluxing 3.4 g aniline with 4 mL acetic anhydride in 40 mL glacial acetic acid at 100–110°C for 1 hour . Post-reaction, cooling and recrystallization from water yield acetanilide with >90% purity.

Nitration of Acetanilide

Nitration employs a nitronium ion () generated in situ from concentrated nitric and sulfuric acids. The acetyl group directs electrophilic substitution to the para position:

3 \xrightarrow{\text{H}2\text{SO}4} \text{p-Nitroacetanilide} + \text{H}2\text{O}

A representative protocol dissolves 0.0194 g acetanilide in 200 µL acetic acid and 300 µL sulfuric acid, followed by dropwise addition of 300 µL nitric acid at 0–5°C . After quenching on ice, filtration yields crude p-nitroacetanilide, which is recrystallized from ethanol (m.p. 214–216°C).

Hydrolytic Deacetylation

The final step removes the acetyl group via acid or base hydrolysis. A common approach refluxes p-nitroacetanilide with hydrochloric acid and ammonia:

2\text{O} \xrightarrow{\text{HCl, NH}4\text{OH}} \text{p-Nitroaniline} + \text{CH}_3\text{COOH}

Using 0.0197 g nitroacetanilide in 700 µL HCl and 700 µL water, hydrolysis at 100°C for 30 minutes followed by neutralization yields orange crystals of p-nitroaniline (m.p. 147–149°C) .

Alternative Route: Direct Nitration of N-Substituted Anilines

Patent CN101580473B discloses a method for N-methyl-p-nitroaniline synthesis, offering insights into modifying the amine group prior to nitration .

Formylation and Methylation

-

Formylation : p-Nitroaniline reacts with formic acid at 100°C to form N-formyl-p-nitroaniline (95.7% yield).

-

Methylation : Treatment with potassium tert-butoxide and methyl iodide in DMF introduces a methyl group:

-

Reduction : Sodium borohydride in ethanol reduces the formyl group, yielding N-methyl-p-nitroaniline (91.5% yield, m.p. 152–153°C) .

Experimental Optimization and Yield Data

Reaction Conditions and Yields

Critical Parameters

-

Temperature Control : Nitration at >50°C promotes ortho byproducts; maintaining 0–5°C ensures >95% para selectivity .

-

Solvent Effects : Glacial acetic acid enhances electrophilic substitution in acetanilide nitration, while DMF facilitates methylation kinetics .

-

Catalyst Efficiency : Sulfuric acid’s dehydrating capacity optimizes generation, critical for high nitration yields .

Mechanistic Considerations and Byproduct Formation

Nitration Regioselectivity

The acetyl group in acetanilide reduces nitrogen’s lone pair availability, rendering the ring less reactive but highly para-selective. Quantum mechanical calculations attribute this to decreased electron density at the meta position .

Byproduct Mitigation

-

Ortho Isomers : Constituting <5% of nitration products, removed via ethanol recrystallization .

-

Oxidation Byproducts : Excess nitric acid oxidizes aniline to nitroso derivatives; stoichiometric control limits this side reaction .

Emerging Methodologies and Green Chemistry Approaches

Recent advances focus on solvent-free nitration and catalytic demethylation. For instance, ionic liquids like [BMIM][BF₄] enable nitration at 60°C with 88% yield, reducing sulfuric acid usage by 40% .

特性

CAS番号 |

645-55-6 |

|---|---|

分子式 |

C6H6N2O2 |

分子量 |

138.12 g/mol |

IUPAC名 |

N-phenylnitramide |

InChI |

InChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H |

InChIキー |

VBEGHXKAFSLLGE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。